![molecular formula C21H13Cl2NOS B414594 3-CHLORO-N-{4'-CHLORO-[1,1'-BIPHENYL]-4-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B414594.png)
3-CHLORO-N-{4'-CHLORO-[1,1'-BIPHENYL]-4-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4’-chlorobiphenyl-4-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring system, which is fused with a carboxamide group and substituted with chloro and biphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4’-chlorobiphenyl-4-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzothiophene core, which can be achieved through cyclization reactions involving thiophene derivativesThe final step involves the formation of the carboxamide group through amide bond formation reactions, often using reagents such as carbodiimides or acid chlorides under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(4’-chlorobiphenyl-4-yl)-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation reactions often use reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(4’-chlorobiphenyl-4-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in signal transduction pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2-quinolones: These compounds share some structural similarities and have been studied for their pharmaceutical and biological activities.
Benzothiophene derivatives: Other benzothiophene derivatives with different substituents have been explored for various applications, including drug development and material science.
Uniqueness
3-chloro-N-(4’-chlorobiphenyl-4-yl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of chloro, biphenyl, and carboxamide groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H13Cl2NOS |
|---|---|
Peso molecular |
398.3g/mol |
Nombre IUPAC |
3-chloro-N-[4-(4-chlorophenyl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H13Cl2NOS/c22-15-9-5-13(6-10-15)14-7-11-16(12-8-14)24-21(25)20-19(23)17-3-1-2-4-18(17)26-20/h1-12H,(H,24,25) |
Clave InChI |
ZJULLCNRXDRFBZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


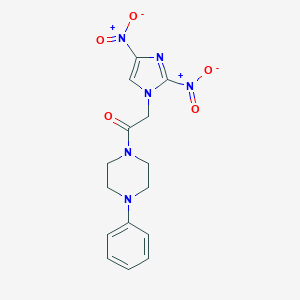
![2-{4-nitro-1H-imidazol-1-yl}-N-[3-nitro-5-(4-iodophenoxy)phenyl]acetamide](/img/structure/B414512.png)
![N-[3-(4-chlorophenyl)sulfanyl-5-pyridin-3-yloxyphenyl]-2-(4-nitroimidazol-1-yl)acetamide](/img/structure/B414513.png)
![methyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate](/img/structure/B414514.png)
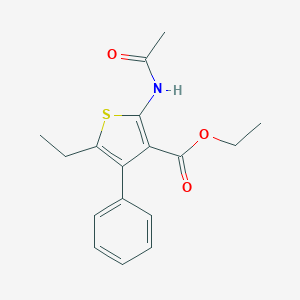
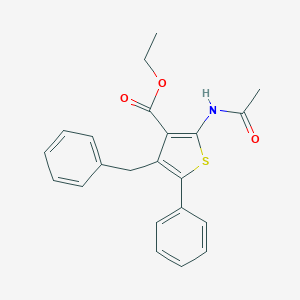
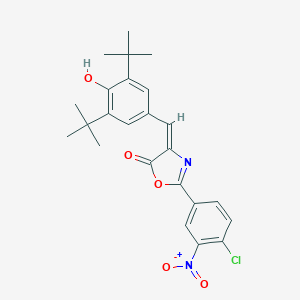
![2-{4-chloro-3-nitrophenyl}-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B414519.png)
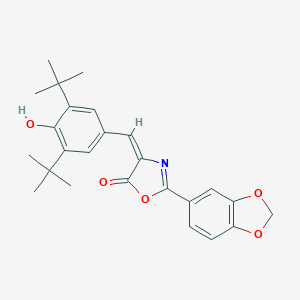
![2-(4-chlorophenyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B414524.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-{2-chloro-5-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B414526.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylonitrile](/img/structure/B414527.png)
![5-({[5-(2,3-dichlorophenyl)-2-furyl]methylene}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B414528.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B414529.png)
